Cas no 307524-07-8 (4-(dipropylsulfamoyl)-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide)

4-(dipropylsulfamoyl)-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-(dipropylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
- Benzamide, 4-[(dipropylamino)sulfonyl]-N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-
- 4-(dipropylsulfamoyl)-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide
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- Inchi: 1S/C23H29N5O5S3/c1-4-15-28(16-5-2)36(32,33)20-11-7-17(8-12-20)22(29)24-18-9-13-19(14-10-18)35(30,31)27-23-26-25-21(6-3)34-23/h7-14H,4-6,15-16H2,1-3H3,(H,24,29)(H,26,27)
- InChI Key: YCNBZPASAWZNDU-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(S(NC2=NN=C(CC)S2)(=O)=O)C=C1)(=O)C1=CC=C(S(N(CCC)CCC)(=O)=O)C=C1
4-(dipropylsulfamoyl)-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3016-0004-2μmol |
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
307524-07-8 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
Life Chemicals | F3016-0004-5mg |
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
307524-07-8 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F3016-0004-20μmol |
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
307524-07-8 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
Life Chemicals | F3016-0004-15mg |
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
307524-07-8 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
Life Chemicals | F3016-0004-20mg |
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
307524-07-8 | 90%+ | 20mg |
$99.0 | 2023-04-28 | |
Life Chemicals | F3016-0004-25mg |
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
307524-07-8 | 90%+ | 25mg |
$109.0 | 2023-04-28 | |
Life Chemicals | F3016-0004-40mg |
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
307524-07-8 | 90%+ | 40mg |
$140.0 | 2023-04-28 | |
Life Chemicals | F3016-0004-1mg |
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
307524-07-8 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F3016-0004-100mg |
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
307524-07-8 | 90%+ | 100mg |
$248.0 | 2023-04-28 | |
Life Chemicals | F3016-0004-30mg |
4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
307524-07-8 | 90%+ | 30mg |
$119.0 | 2023-04-28 |
4-(dipropylsulfamoyl)-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide Related Literature
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
Additional information on 4-(dipropylsulfamoyl)-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide
4-(Dipropylsulfamoyl)-N-{4-(5-Ethyl-1,3,4-Thiadiazol-2-Yl)Sulfamoylphenyl}Benzamide: A Comprehensive Overview
The compound with CAS No. 307524-07-8, known as 4-(dipropylsulfamoyl)-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide, is a complex organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its intricate structure, which includes a benzamide core substituted with sulfamoyl groups and a thiadiazole moiety. The presence of these functional groups endows the molecule with unique chemical properties and potential applications in drug development and advanced materials.
Recent studies have highlighted the importance of sulfamoyl groups in modulating the pharmacokinetic properties of drugs. These groups can enhance solubility and stability, making them valuable in the design of bioavailable medications. The thiadiazole ring, on the other hand, is known for its ability to act as a bioisostere, offering structural diversity while maintaining biological activity. This combination makes the compound an attractive candidate for exploring novel therapeutic agents.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the thiadiazole derivative. Researchers have employed various methodologies, including nucleophilic substitution and coupling reactions, to achieve high yields and purity. The use of dipropylsulfamoyl groups has been shown to improve the molecule's hydrophobicity, which is crucial for its interaction with biological targets.
In terms of applications, this compound has been investigated for its potential as an anti-inflammatory agent. Studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, preliminary in vivo experiments suggest that it may possess anti-cancer properties by targeting specific signaling pathways. These findings underscore the versatility of this compound in addressing diverse therapeutic needs.
From a structural perspective, the molecule's complexity presents both opportunities and challenges. The presence of multiple functional groups allows for extensive chemical modification, enabling researchers to explore a wide range of derivatives. However, this complexity also necessitates careful optimization to ensure optimal performance in biological systems.
Recent advancements in computational chemistry have provided new insights into the molecular interactions of this compound. Using molecular docking studies, scientists have identified potential binding sites on target proteins, paving the way for rational drug design. Furthermore, spectroscopic techniques such as NMR and IR have been instrumental in confirming the compound's structure and analyzing its conformational flexibility.
In conclusion, CAS No. 307524-07-8 represents a promising lead compound with significant potential in drug discovery and material science. Its unique structure and functional groups make it a valuable tool for exploring novel therapeutic strategies. As research continues to unfold, this compound is expected to play a pivotal role in advancing our understanding of complex molecular systems and their applications.
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